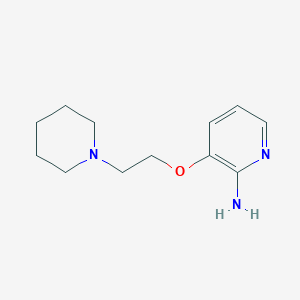
2-Amino-3-(2-piperidino-ethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-piperidino-ethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the second position and a piperidino-ethoxy group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-piperidino-ethoxy)pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(2-piperidino-ethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The piperidino-ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-piperidino-ethoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-piperidino-ethoxy)pyridine involves its interaction with specific molecular targets and pathways. The amino group and piperidino-ethoxy moiety allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
- 2-Amino-3-(2-morpholino-ethoxy)pyridine
- 2-Amino-3-(2-pyrrolidino-ethoxy)pyridine
- 2-Amino-3-(2-piperazino-ethoxy)pyridine
Comparison: Compared to these similar compounds, 2-Amino-3-(2-piperidino-ethoxy)pyridine is unique due to the presence of the piperidino group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
171346-71-7 |
|---|---|
Fórmula molecular |
C12H19N3O |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
3-(2-piperidin-1-ylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3O/c13-12-11(5-4-6-14-12)16-10-9-15-7-2-1-3-8-15/h4-6H,1-3,7-10H2,(H2,13,14) |
Clave InChI |
ZDMLPQHJWZPTGN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=C(N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




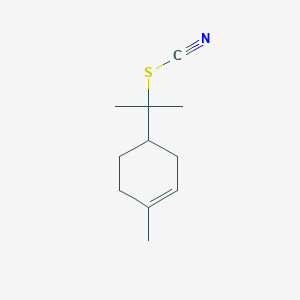
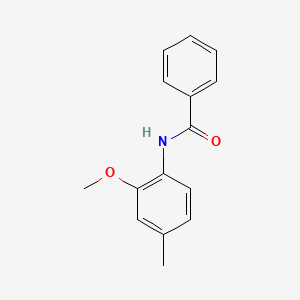

![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
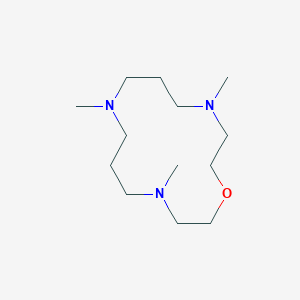

![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)

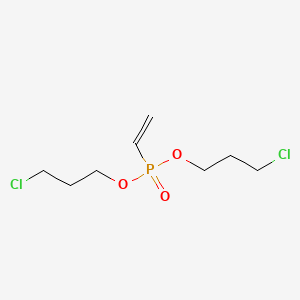
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)


